N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
Übersicht
Beschreibung
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, also known as BMPA, is a highly active and selective non-competitive NMDA receptor antagonist that has been used in scientific research for the past few decades. It is a small molecule that acts as an antagonist to the NMDA receptor, which is a key receptor in the brain that plays a role in the regulation of synaptic plasticity and memory formation. BMPA has been used in numerous studies to investigate the roles of the NMDA receptor in a wide array of physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cystic Fibrosis
A study by Yu et al. (2008) focused on a compound structurally related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, investigating its potential as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study found that certain bithiazole analogues exhibited significant activity in correcting this defect, suggesting a possible therapeutic application in cystic fibrosis treatment (Yu et al., 2008).
Anticancer and Antiviral Research
Another study by Schroeder et al. (2009) highlighted the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research direction showcases the potential use of structurally related compounds in developing selective kinase inhibitors for cancer therapy (Schroeder et al., 2009).
Synthetic Methodologies
Kobayashi et al. (2010) developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines, indicating the utility of related compounds in synthetic organic chemistry. This work demonstrates how compounds like N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide could be intermediates in the synthesis of complex organic molecules with potential pharmaceutical applications (Kobayashi et al., 2010).
Neurological Disorder Treatment
A study by Iwanami et al. (1981) on the synthesis and neuroleptic activity of benzamides related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide revealed the potential of these compounds as potent drugs with few side effects for treating psychosis. This research indicates the broad therapeutic potential of related chemical structures in addressing neurological disorders (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUMHDBWIKRSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674051 | |
Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | |
CAS RN |
1171920-11-8 | |
Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.